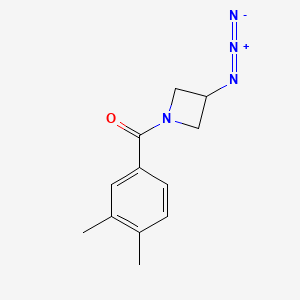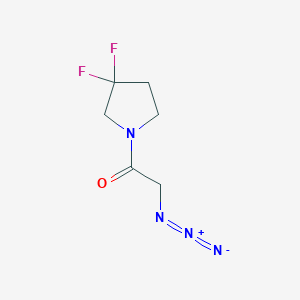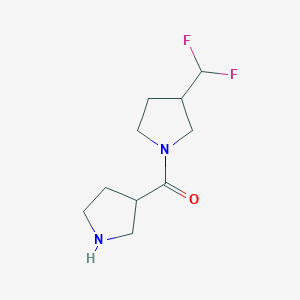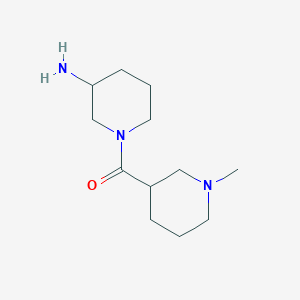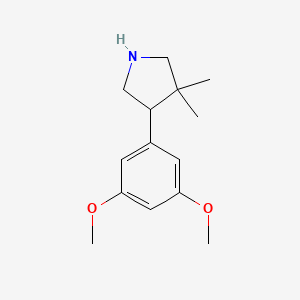
4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine
Übersicht
Beschreibung
The compound “4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine” are not available, similar compounds have been synthesized through various methods. For instance, the compound “2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4 (1H)-One” was synthesized by an alternative methodology .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Antimicrobial Agents
The structural analogs of 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine have been studied for their potential as antimicrobial agents. For instance, derivatives have been synthesized and evaluated for their efficacy against bacterial strains, showing promising results in inhibiting the growth of pathogens . This compound could be a precursor in developing new antibiotics or antiseptics.
Biochemical Assays: Enzyme Inhibition Studies
Compounds with similar structures have been used in enzyme inhibition studies to understand the mechanism of action of various enzymes. This is crucial in the design of enzyme inhibitors that can serve as therapeutic agents for diseases where enzyme regulation is disrupted .
Neuropharmacology: Anticonvulsant Research
Derivatives of this compound have been evaluated for their anticonvulsant properties. Research has shown that certain modifications in the molecular structure can lead to compounds that mitigate seizures in animal models, which is a significant step towards developing new medications for epilepsy .
Chemical Synthesis: Organic Intermediate
This compound can act as an intermediate in organic synthesis, aiding in the construction of complex molecules. Its structure allows for various chemical reactions, making it a versatile building block in synthetic chemistry .
Molecular Docking: Drug Design
The compound’s structure allows it to be used in molecular docking studies, which are essential in the drug design process. By simulating how the compound interacts with various proteins, researchers can predict its therapeutic potential and optimize its structure for better efficacy .
Antioxidant Research: Free Radical Scavenging
Research indicates that similar compounds exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress . This is beneficial in the development of treatments for conditions caused by oxidative damage, such as neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(3,5-dimethoxyphenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)9-15-8-13(14)10-5-11(16-3)7-12(6-10)17-4/h5-7,13,15H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGWCWPRZCPNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC(=CC(=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



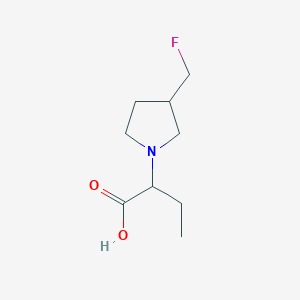



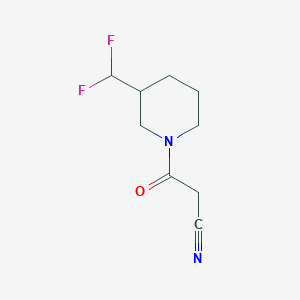

![3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1489191.png)


